molecular formula C8H16N2O3 B054975 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid CAS No. 124335-65-5

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

Cat. No. B054975
M. Wt: 188.22 g/mol
InChI Key: VCEKKKPFXABURR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multistep reactions, starting from basic building blocks such as amino acids, furan derivatives, or acetyl compounds. For instance, the stereoselective diazotization of amino acids followed by esterification and subsequent reactions with chloroacetyl chloride and piperazine derivatives highlights the complexity and specificity of synthetic routes designed to obtain structurally diverse piperazine compounds (Acharyulu et al., 2009; Gao & Renslo, 2007).

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques validate the expected structures, showcasing features like the presence of substituted groups and the overall molecular conformation (Ban et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including Mannich’s reaction, Claisen Schmidt condensation, and reactions involving N-acyliminium ions. These reactions expand the chemical diversity of piperazine compounds, allowing for the synthesis of compounds with specific biological activities or physical properties (Kumar et al., 2017; Veerman et al., 2003).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by the substituents attached to the piperazine core. These properties are crucial for determining the compound's suitability for further applications, including its potential use in drug development or as a chemical intermediate (Wells et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are key factors in the application of piperazine derivatives. Studies involving molecular docking and biological evaluations shed light on the interactions between these compounds and biological targets, offering insights into their potential therapeutic uses (Chen et al., 2016).

Scientific Research Applications

  • Studies with Metal Ions

    • HEPES finds application in most studies with metal ions .
    • It can be used as a substitute for Tris and phosphate in studies with metal ions .
    • The methods of application would depend on the specific study, but it’s generally used to maintain the pH of the solution within a specific range .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Plant Studies

    • HEPES is used as a grinding buffer in plant studies .
    • It helps to maintain the pH of the solution during the grinding process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Gel Electrophoresis

    • HEPES is used as a running buffer in gel electrophoresis .
    • It helps to maintain the pH of the solution during the electrophoresis process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Electroporation Studies

    • HEPES is used as a buffer in electroporation studies .
    • It helps to maintain the pH of the solution during the electroporation process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Protein Studies

    • HEPES is used as an extraction buffer to prevent damage of proteins in red blood cells .
    • It helps to maintain the pH of the solution during the extraction process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Oxidative Phosphorylation Studies

    • HEPES is excellent for tissue culture, oxidative phosphorylation .
    • It is used in the study of the biochemical pathway in which the mitochondria in cells use their structure, enzymes, and energy released by the oxidation of nutrients to reform ATP .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Protein Synthesis with Cell-Free Bacterial Systems

    • HEPES is used in protein synthesis with cell-free bacterial systems .
    • It helps to maintain the pH of the solution during the protein synthesis process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Photophosphorylation Studies

    • HEPES is used in photophosphorylation studies .
    • It helps to maintain the pH of the solution during the photophosphorylation process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • CO2 Fixation Studies

    • HEPES is used in CO2 fixation studies .
    • It helps to maintain the pH of the solution during the CO2 fixation process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Transmission Electron Microscopy (TEM) Studies

    • HEPES is suitable for TEM studies as it does not affect metal substrates .
    • It helps to maintain the pH of the solution during the TEM process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Bradford or Bicinchoninic Acid (BCA) Assays

    • HEPES is used in Bradford or bicinchoninic acid (BCA) assays .
    • It helps to maintain the pH of the solution during the assay process .
    • The outcomes would depend on the specific study, but the use of HEPES can help ensure that the study runs smoothly and that the results are accurate .
  • Downstream Processing in Biopharmaceutical Manufacturing

    • HEPES is used in downstream processing in biopharmaceutical manufacturing .
    • It helps to maintain the pH of the solution during the downstream processing .
    • The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
  • Chromatography

    • HEPES is used in chromatography .
    • It helps to maintain the pH of the solution during the chromatography process .
    • The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
  • Cocrystal Formation

    • HEPES is used in cocrystal formation .
    • It helps to maintain the pH of the solution during the cocrystal formation process .
    • The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
  • API Processing

    • HEPES is used in API (Active Pharmaceutical Ingredient) processing .
    • It helps to maintain the pH of the solution during the API processing .
    • The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
  • Buffer in Material Safety Data Sheet (MSDS)

    • HEPES is used as a buffer in MSDS .
    • It helps to maintain the pH of the solution during the MSDS process .
    • The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .
  • Buffer in CoA and CoQ Dossiers

    • HEPES is used as a buffer in CoA (Certificate of Analysis) and CoQ (Certificate of Quality) dossiers .
    • It helps to maintain the pH of the solution during the CoA and CoQ dossier process .
    • The outcomes would depend on the specific process, but the use of HEPES can help ensure that the process runs smoothly and that the results are accurate .

Safety And Hazards

The safety data sheet for “2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid” suggests avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation . It also advises against dust formation and recommends keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEKKKPFXABURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374736
Record name [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

CAS RN

124335-65-5
Record name [4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124335-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Kim, YS Kim, G Han, DJ Kim - Journal of Alzheimer's …, 2010 - content.iospress.com
It is well known that the transient and prolonged misfolding nature of amyloid-β (Aβ) makes it difficult to perform proper in vitro studies and obtain consistent results. From monomers to …
Number of citations: 31 content.iospress.com

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